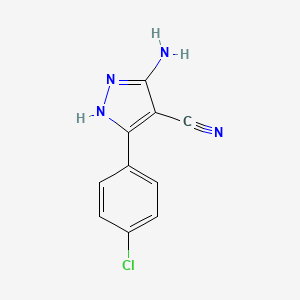
3-Methoxy-6-methyl-2-nitropyridine
Übersicht
Beschreibung
3-Methoxy-6-methyl-2-nitropyridine is an organic compound with a molecular weight of 168.15 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Hydroxy-6-methyl-2-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of this compound contains 20 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
This compound is a solid substance stored at ambient temperature . It has a molecular weight of 168.15 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 3-Methoxy-6-methyl-2-nitropyridine and its derivatives are significant in synthetic chemistry. For example, Fan Kai-qi (2009) detailed the synthesis of 2-amino-3-nitropyridine-6-methoxy, a derivative synthesized from 2,6-Dichloropyridine through several steps including substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009). Similarly, M. Karnan, V. Balachandran, and M. Murugan (2012) investigated the molecular structure of 3-hydroxy-6-methyl-2-nitropyridine using density functional theory, offering insights into its vibrational properties, molecular stability, and bond strength (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Modifications
- Various chemical reactions and modifications involving this compound derivatives have been studied. For instance, B. Szpakiewicz and Marian Wolniak (1999) explored oxidative methylamination of nitropyridines, including derivatives of 3-nitropyridine (Szpakiewicz & Wolniak, 1999). Additionally, the work of Eizo Matsumura, M. Ariga, and Takahiko Ohfuji (1970) on the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, which yielded 2-cyano-4-nitropyridines, demonstrates the reactivity of similar nitropyridine compounds (Matsumura, Ariga, & Ohfuji, 1970).
Spectroscopic and Structural Investigations
- Spectroscopic studies have been conducted to understand the properties of this compound derivatives. S. Premkumar et al. (2015) performed a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, revealing its potential in biomedical applications and optical material design due to its non-linear optical activity (Premkumar et al., 2015).
Potential in Radiofluorination
- The compound and its derivatives have been explored for applications in radiofluorination. N. Malik et al. (2010) studied the substitution of this compound by [18F]fluoride, which is significant in the radiofluorination of benzenes and benzene derivatives (Malik, Solbach, Voelter, & Machulla, 2010).
Safety and Hazards
3-Methoxy-6-methyl-2-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-6-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(12-2)7(8-5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEJSIYKPVLUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369484 | |
| Record name | 3-methoxy-6-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24015-98-3 | |
| Record name | 3-methoxy-6-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)